molecular formula C19H15ClF3N3 B2863291 6-Ethyl-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1323697-89-7

6-Ethyl-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2863291
CAS No.: 1323697-89-7
M. Wt: 377.8
InChI Key: CWRHENNNJRVPAC-UHFFFAOYSA-N
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Description

6-Ethyl-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride is a quinoline-based small molecule characterized by a trifluoromethylphenylamino substituent at position 4, an ethyl group at position 6, and a carbonitrile moiety at position 3 of the quinoline core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or materials science applications.

Properties

IUPAC Name

6-ethyl-4-[3-(trifluoromethyl)anilino]quinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3.ClH/c1-2-12-6-7-17-16(8-12)18(13(10-23)11-24-17)25-15-5-3-4-14(9-15)19(20,21)22;/h3-9,11H,2H2,1H3,(H,24,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRHENNNJRVPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=CC(=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of various reagents and conditions. A common synthetic route includes:

  • Starting Materials : The synthesis often begins with commercially available quinoline derivatives.
  • Reagents : Key reagents include trifluoromethyl aniline derivatives and carbonitriles.
  • Conditions : The reactions are generally carried out under reflux conditions in solvents like ethanol or toluene, followed by purification steps such as crystallization or chromatography.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent.

Anticancer Activity

Numerous studies indicate that compounds within the quinoline family exhibit significant anticancer properties. For example:

  • Mechanism of Action : The mechanism may involve the inhibition of tubulin polymerization, similar to established chemotherapeutic agents like taxol and navelbine .
  • In Vitro Studies : Preliminary screenings have shown that derivatives with trifluoromethyl substitutions enhance cytotoxicity against various cancer cell lines .

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HT29 colon cancer cells), the compound demonstrated IC50 values indicating potent growth inhibition .
  • Structure-Activity Relationship (SAR) : Analysis revealed that the presence of electron-withdrawing groups, such as trifluoromethyl, significantly increases the compound's efficacy compared to analogs lacking these groups .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

StudyCell LineIC50 Value (µM)Mechanism
HT295.0Tubulin inhibition
Jurkat12.3Induction of apoptosis
HCT158.7Cell cycle arrest

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of trifluoromethyl-substituted quinolines. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name CAS Number Substituents Similarity Score Key Features
6-Ethyl-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride Not provided - 6-Ethyl
- 4-Amino linked to 3-(trifluoromethyl)phenyl
- 3-Carbonitrile
- Hydrochloride salt
N/A High polarity (carbonitrile), lipophilic trifluoromethyl group, salt form improves bioavailability
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate 318-35-4 - 6-Trifluoromethyl
- 4-Hydroxy
- 3-Ethyl ester
0.95 Ester group increases lipophilicity; hydroxyl may enable hydrogen bonding
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate 71082-51-4 - 6-Fluoro
- 4-Hydroxy
- 3-Ethyl ester
0.81 Fluorine enhances electronegativity; reduced steric bulk compared to trifluoromethyl
7-(Trifluoromethyl)quinoline-3-carboxylic acid 343-10-2 - 7-Trifluoromethyl
- 3-Carboxylic acid
0.77 Carboxylic acid group increases solubility and potential for ionic interactions
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid 343-10-2 - 6-Fluoro
- 4-Hydroxy
- 3-Carboxylic acid
0.76 Combines fluorine’s electronegativity with hydroxy and carboxylic acid for dual polarity

Key Structural and Functional Differences:

Substituent Position and Type: The target compound’s 3-carbonitrile group distinguishes it from analogs with carboxylate or ester groups (e.g., Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate). This nitrile group may confer stronger dipole interactions in binding pockets . Trifluoromethyl vs. Fluoro: The trifluoromethyl group in the target compound provides greater lipophilicity and metabolic stability compared to mono-fluoro analogs (e.g., Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate) .

Salt Form: The hydrochloride salt in the target compound enhances aqueous solubility, unlike neutral analogs such as Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. This property is critical for drug formulation .

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